molecular formula C7H11N3S2 B13685606 5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine

5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13685606
M. Wt: 201.3 g/mol
InChI Key: WUEXTADTZFLIGN-UHFFFAOYSA-N
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Description

5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a tetrahydrothiopyran ring fused to a thiadiazole ring, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine typically involves the reaction of tetrahydrothiopyran derivatives with thiadiazole precursors. One common method includes the cyclization of appropriate thiourea derivatives under specific conditions to form the thiadiazole ring. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amine or thiadiazole ring, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit the growth of microorganisms by interfering with their metabolic processes. The compound may bind to enzymes or other proteins, disrupting their normal function and leading to cell death. In anticonvulsant applications, it may modulate neurotransmitter activity in the brain, reducing the frequency and severity of seizures .

Comparison with Similar Compounds

5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of the tetrahydrothiopyran and thiadiazole rings, which imparts distinct chemical and biological properties.

Biological Activity

5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique combination of sulfur and nitrogen atoms within its thiadiazole ring and a tetrahydrothiopyran moiety. This structural configuration enhances its lipophilicity, which may improve absorption and bioavailability in biological systems. The compound's reactivity allows it to undergo various chemical transformations typical for thiadiazoles and amines, making it a versatile candidate for pharmacological exploration.

Antimicrobial Activity

Research indicates that compounds containing thiadiazole structures exhibit diverse biological activities, including significant antimicrobial properties. Preliminary studies suggest that this compound may be effective against various pathogens. For instance, derivatives of thiadiazoles have shown promising results in inhibiting bacterial growth and may serve as potential agents in treating infections .

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been extensively studied. A recent investigation demonstrated that certain thiadiazole compounds significantly reduce cell viability in cancer cell lines such as LoVo (human colon cancer) and MCF-7 (breast cancer). For example, compound 2g exhibited an IC50 value of 2.44 µM against LoVo cells after 48 hours of treatment, indicating potent anti-proliferative effects .

Study on Thiadiazole Derivatives

A study focusing on the synthesis of various thiadiazole derivatives highlighted their anticancer effects. The researchers found that compounds with specific substitutions on the thiadiazole ring exhibited enhanced cytotoxicity against cancer cells compared to standard chemotherapeutic agents like Cisplatin and Doxorubicin. The study employed dose-effect curves to establish the optimal working concentration for each compound .

The mechanism by which these compounds exert their anticancer effects involves the induction of apoptosis through caspase activation and oxidative stress leading to DNA damage. Molecular docking studies further revealed that certain derivatives could inhibit STAT3 transcriptional activity by interfering with DNA binding, highlighting their potential as targeted therapies in cancer treatment .

Summary of Key Research Findings

Compound Cell Line IC50 (µM) Mechanism
5-(Tetrahydro-2H-thiopyran-4-yl)-1,3,4-thiadiazol-2-aminesLoVo2.44Apoptosis induction
Thiadiazole Derivative 2gMCF-729.16Inhibition of STAT3
Thiadiazole Derivative 3aHCT-11650.0DNA damage via oxidative stress

Properties

Molecular Formula

C7H11N3S2

Molecular Weight

201.3 g/mol

IUPAC Name

5-(thian-4-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C7H11N3S2/c8-7-10-9-6(12-7)5-1-3-11-4-2-5/h5H,1-4H2,(H2,8,10)

InChI Key

WUEXTADTZFLIGN-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C2=NN=C(S2)N

Origin of Product

United States

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